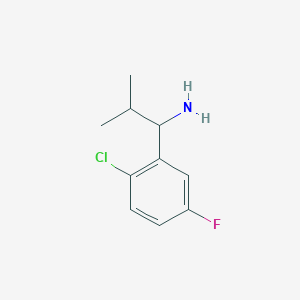

1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine

Description

1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine (C₁₀H₁₂ClFN) is a substituted arylalkylamine featuring a benzene ring with chlorine (2-position) and fluorine (5-position) substituents, coupled with a 2-methylpropan-1-amine (isobutylamine) backbone. This structure confers unique electronic and steric properties, making it relevant in pharmaceutical and agrochemical research.

Properties

Molecular Formula |

C10H13ClFN |

|---|---|

Molecular Weight |

201.67 g/mol |

IUPAC Name |

1-(2-chloro-5-fluorophenyl)-2-methylpropan-1-amine |

InChI |

InChI=1S/C10H13ClFN/c1-6(2)10(13)8-5-7(12)3-4-9(8)11/h3-6,10H,13H2,1-2H3 |

InChI Key |

CBEWVBHYFSKLPD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(C1=C(C=CC(=C1)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

Reductive Amination of Substituted Aromatic Ketones or Aldehydes

A common approach to primary amines like 1-(2-chloro-5-fluorophenyl)-2-methylpropan-1-amine is reductive amination of the corresponding aldehyde or ketone intermediate.

- Starting Material: 2-chloro-5-fluorobenzaldehyde or related ketone derivatives.

- Reaction: The aldehyde is reacted with an amine source (e.g., ammonia or ammonium salts) under reductive conditions using reducing agents such as sodium cyanoborohydride or catalytic hydrogenation.

- Outcome: Formation of the primary amine via intermediate imine or iminium species, followed by reduction.

This method provides good control over product purity and avoids over-alkylation side reactions common in direct alkylation methods.

Nucleophilic Substitution via Alkyl Halide Intermediates

Another synthetic route involves preparing an alkyl halide intermediate that can undergo nucleophilic substitution with ammonia or amine nucleophiles.

- Step 1: Synthesis of 1-(2-chloro-5-fluorophenyl)-2-methylpropan-1-yl halide (e.g., bromide or chloride).

- Step 2: Reaction of this alkyl halide with ammonia or amine nucleophiles under SN2 conditions to form the amine.

- Notes: This method risks over-alkylation leading to secondary or tertiary amines, so controlling stoichiometry and reaction conditions is critical.

Wittig-Horner Reaction Followed by Reduction

A more complex but efficient method involves:

- Preparation of o-chlorobenzyl phosphonate diesters by reaction of o-chlorobenzyl chloride with phosphite esters.

- Wittig-Horner reaction of the phosphonate diester with fluoroacetophenone derivatives under strong alkaline conditions (using bases like sodium hydroxide or potassium hydroxide) in polar solvents such as dimethyl sulfoxide or dimethylformamide.

- This yields substituted propylene intermediates.

- Subsequent reduction or amination steps convert these intermediates into the target amine.

This method allows for precise incorporation of halogen substituents and alkyl chains with good yields (reported yields ~94.8%) and high purity.

Comparative Data Table of Preparation Methods

Research Findings and Observations

- The presence of chloro and fluoro substituents affects electron density on the aromatic ring, influencing nucleophilic substitution rates and regioselectivity.

- Wittig-Horner reactions under strong alkaline conditions with polar solvents are effective for constructing the carbon skeleton with halogen substituents intact.

- Reductive amination is favored for clean conversion to primary amines without over-alkylation.

- Control of reaction temperature (0-50 °C) and molar ratios of reagents is critical for maximizing yield and minimizing side products in multi-step syntheses.

- Emerging asymmetric catalytic methods may allow synthesis of chiral analogs with potential enhanced biological activity.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The chloro and fluorine substituents on the phenyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of imines or nitriles.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Bromophenyl)-2-methylpropan-1-amine

- Structure : Bromine replaces chlorine and fluorine, positioned at the 4-phenyl location.

- Properties : Bromine’s larger atomic radius increases steric bulk and polarizability compared to chlorine/fluorine. This may reduce solubility in polar solvents but enhance lipophilicity (higher logP).

- Applications : Brominated analogs are often used in Suzuki couplings or as intermediates in drug discovery .

(R)-1-(2-Chloro-5-fluorophenyl)ethan-1-amine Hydrochloride

Backbone Modifications

1-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)-2-methylpropan-1-amine Hydrochloride

- Structure : Replaces the aromatic ring with a 1,2,4-oxadiazole heterocycle and cyclopropyl group.

- Properties: The oxadiazole ring enhances π-π stacking interactions in biological targets.

1-(2-Chlorophenyl)-2-methylpropan-1-amine

Structural Isomers and Analogues

C₄H₁₁N Amine Isomers

- Examples : Butan-1-amine, 2-methylpropan-2-amine, N-ethylethanamine.

- Properties : Branching (e.g., 2-methylpropan-1-amine) reduces boiling points compared to linear isomers. Primary amines (e.g., butan-1-amine) exhibit higher nucleophilicity than secondary/tertiary analogs .

Q & A

Q. What are the recommended synthetic routes for 1-(2-Chloro-5-fluorophenyl)-2-methylpropan-1-amine, and how can reaction conditions be optimized?

The compound can be synthesized via nucleophilic substitution or reductive amination. A common method involves reacting 2-chloro-5-fluorobenzaldehyde with 2-methylpropan-1-amine under catalytic hydrogenation (e.g., Pd/C or Raney Ni). Optimizing reaction parameters such as temperature (60–80°C), solvent (ethanol or THF), and stoichiometric ratios (amine:aldehyde = 1.2:1) improves yield . Monitoring reaction progress via TLC or GC-MS ensures intermediate purity. Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted starting materials.

Q. How can structural isomers of this compound be distinguished using spectroscopic methods?

Key techniques include:

- NMR : Compare aromatic proton signals (δ 6.8–7.5 ppm for chloro-fluorophenyl substituents) and amine proton shifts (δ 1.2–2.5 ppm for branched methyl groups).

- IR : Identify N-H stretches (~3300 cm⁻¹) and C-Cl/F vibrations (700–800 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to confirm the molecular ion peak ([M+H]⁺ = 216.06 Da) and fragmentation patterns (e.g., loss of CH(CH₃)₂).

A table of expected spectral data can guide differentiation from isomers like 1-(3-chloro-4-fluorophenyl) analogs .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s enantioselective interactions with biological targets?

Molecular docking (AutoDock Vina, Schrödinger Suite) and DFT calculations (Gaussian 09) can model interactions with receptors like monoamine transporters. Focus on:

- Steric effects : The 2-methylpropyl group’s bulkiness may hinder binding in certain conformations.

- Electrostatic complementarity : Chloro/fluoro substituents influence π-π stacking and hydrophobic interactions.

Validate predictions with experimental data (e.g., IC₅₀ values from radioligand assays) .

Q. How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

- Crystal growth : Use slow evaporation (dichloromethane/hexane) to obtain single crystals.

- Data collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.

- Refinement : SHELXL (for small-molecule refinement) and ORTEP-III (for thermal ellipsoid visualization) are critical tools. For example, the chloro-fluorophenyl ring’s dihedral angle relative to the amine group confirms spatial arrangement .

Q. What methodologies address contradictions in reported bioactivity data across studies?

- Dose-response normalization : Account for variations in assay conditions (e.g., cell lines, incubation times).

- Meta-analysis : Pool data from independent studies to identify trends (e.g., logP vs. activity correlations).

- Counter-screening : Test against off-target receptors (e.g., serotonin vs. dopamine transporters) to rule out non-specific effects .

Q. How can enantiomeric purity be achieved and validated for this chiral amine?

- Synthesis : Use chiral auxiliaries (e.g., (R)-BINOL) or asymmetric catalysis (e.g., Jacobsen’s catalyst).

- Separation : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) or capillary electrophoresis.

- Validation : Polarimetry ([α]D²⁵ = ± values) and chiral shift reagents in ¹H NMR (e.g., Eu(hfc)₃) confirm enantiomeric excess (>98%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.